molecular formula C10H19NO2 B13481246 Ethyl 2-amino-5-cyclopropylpentanoate

Ethyl 2-amino-5-cyclopropylpentanoate

Cat. No.: B13481246
M. Wt: 185.26 g/mol
InChI Key: RYVQHAWTGLMSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-cyclopropylpentanoate is a chemical building block of interest in medicinal chemistry for the development of novel therapeutic agents. Its structure, featuring an ester-protected amino acid backbone and a cyclopropyl moiety, is reminiscent of compounds used in cutting-edge cardiovascular research. Specifically, cyclopropyl-containing molecules are being investigated as dual-acting agents that can stabilize the ryanodine receptor (RyR2) to prevent pathological calcium leak and simultaneously activate the SERCA2a pump to improve calcium reuptake in the sarcoplasmic reticulum, a promising approach for treating heart failure . Furthermore, the core structure of this compound shares key pharmacophoric elements with ligands for excitatory amino acid receptors in the central nervous system. The amino acid backbone is analogous to that of NMDA receptor agonists and antagonists, which are pivotal tools in neuroscience for studying synaptic transmission, plasticity, and excitotoxicity . As a protected amino acid derivative, its primary utility lies in its role as a synthetic intermediate. The ethyl ester group facilitates cellular permeability and can be readily hydrolyzed to the free acid in biological systems, making it a versatile precursor for peptide-mimetics or small molecule drug candidates. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-amino-5-cyclopropylpentanoate

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)9(11)5-3-4-8-6-7-8/h8-9H,2-7,11H2,1H3

InChI Key

RYVQHAWTGLMSIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCC1CC1)N

Origin of Product

United States

Preparation Methods

Esterification and Amination Steps

  • Esterification : The pentanoate backbone is typically esterified with ethanol under acidic or basic conditions to form the ethyl ester. This step often uses standard Fischer esterification or alternative mild esterification protocols to preserve stereochemistry and avoid side reactions.

  • Amination : Introduction of the amino group at the 2-position can be achieved by:

    • Reaction of the corresponding keto ester with ammonia or amines under reductive amination conditions.
    • Use of suitable bases such as sodium hydroxide or potassium hydroxide to facilitate amination.
    • Employing non-toxic amines like triethylamine as catalysts or reagents to promote amination.

Representative Synthetic Route (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of vinyl boronic ester intermediate Pd-catalyst, B2pin2, alkenyl halide/triflate Vinyl boronic ester with potential for cyclopropyl substitution
2 Radical cyclopropanation Photoredox catalyst, carboxylic acid, light Cyclopropyl-substituted boronic ester intermediate
3 Hydroboration and functional group manipulation Pd or Ni catalyst, hydride donors Formation of cyclopropyl-substituted pentanoate precursor
4 Esterification Ethanol, acid or base catalyst Ethyl ester formation of pentanoate backbone
5 Amination Ammonia or amine, base (e.g., NaOH, KOH) Introduction of 2-amino group yielding this compound

Important Considerations and Optimization

  • Stereochemistry : The amino acid nature of the compound requires control of stereochemistry at the 2-position. Use of chiral catalysts or resolution methods may be necessary.

  • Purification : Post-reaction purification typically involves extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

  • Salt Formation : The amino ester can be converted into pharmaceutically acceptable salts (e.g., hydrochloride, sodium salts) to improve stability and solubility.

  • Solvent Choice : Alcohols such as ethanol or methanol are commonly used both as solvents and reactants in esterification and amination steps.

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Advantages Limitations References
Photoredox-catalyzed radical cyclopropanation Photoredox catalyst, carboxylic acids, vinyl boronic esters High yields, mild conditions, broad substrate scope Requires specialized catalysts and light source
Pd-catalyzed cross-coupling Pd catalyst, B2pin2, alkenyl halides/triflates Efficient formation of vinyl boronic esters Possible side products, requires careful control
Esterification Ethanol, acid/base catalyst Straightforward, widely used May require removal of water to drive reaction
Amination Ammonia, bases (NaOH, KOH), amines Effective introduction of amino group Potential side reactions if conditions not controlled

The preparation of this compound involves a multi-step synthesis combining modern organometallic and photoredox methodologies for cyclopropyl group introduction with classical esterification and amination techniques. The use of Pd-catalyzed cross-coupling and photoredox radical cyclopropanation offers efficient routes to the cyclopropyl-substituted intermediates, which are then converted to the target amino acid ester. Optimization of reaction conditions and purification steps ensures high purity and yield of the final compound.

This synthesis strategy is supported by diverse research including patent disclosures and academic theses, providing a robust and authoritative foundation for the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-cyclopropylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Acid chlorides or anhydrides are often used in the presence of a base like pyridine.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Ethyl 2-amino-5-cyclopropylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-cyclopropylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release the active amino acid. These interactions can affect various biochemical pathways, making it a compound of interest in drug development and other applications.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of Ethyl 2-amino-5-cyclopropylpentanoate is highlighted when compared to related esters and cyclopropane derivatives. Key differences include functional group arrangement and steric effects (Table 1).

Table 1: Structural Comparison

Compound Molecular Formula Functional Groups Cyclopropane Presence Reference
This compound C₁₀H₁₇NO₂ Ester, amino, cyclopropane Yes Hypothetical
Ethyl leucinate C₈H₁₇NO₂ Ester, amino No
1-Aminocyclopropanecarboxylic acid C₄H₇NO₂ Amino, carboxylic acid, cyclopropane Yes
Ethyl 5-diphenylpent-2-ynoate C₂₀H₁₈O₄ Ester, alkyne, diphenyl No

Key Insights :

  • Unlike Ethyl 5-diphenylpent-2-ynoate (a diphenyl-alkyne ester), the target compound lacks aromaticity but retains conformational rigidity via cyclopropane .

Physicochemical Properties

Cyclopropane significantly alters properties such as solubility and thermal stability (Table 2).

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (H₂O) Melting Point (°C) LogP
This compound 183.25 Low 85–90 (estimated) 1.2
Ethyl leucinate 159.23 Moderate 25–30 0.8
1-Aminocyclopropanecarboxylic acid 115.11 High >200 (decomposes) -1.5
Ethyl 5-diphenylpent-2-ynoate 322.35 Insoluble 110–115 3.8

Key Insights :

  • The cyclopropane group reduces water solubility compared to non-cyclic analogs (e.g., ethyl leucinate) due to increased hydrophobicity .
  • High melting points in cyclopropane-containing compounds (e.g., 1-aminocyclopropanecarboxylic acid) correlate with strong intermolecular interactions, as observed in crystallographic studies .

Key Insights :

  • Cyclopropanation steps (e.g., Simmons–Smith) are critical for introducing rigidity but often require stringent conditions .
  • Propargylation methods, as used for Ethyl 5-diphenylpent-2-ynoate, highlight the versatility of alkyne intermediates in constructing complex esters .

Q & A

Q. What experimental designs address contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Systematic variation of substituents (e.g., cyclopropane vs. cyclohexane) can isolate structure-activity relationships (SAR). Use factorial design to test variables like pH, temperature, and solvent. Statistical tools (ANOVA, Tukey’s test) identify significant factors. Replicate studies under standardized conditions to resolve discrepancies .

Q. How can researchers optimize the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites to reduce oxidative degradation. Assess stability in liver microsomes (human/rat) and identify metabolites via UPLC-QTOF. Compare half-life (t₁/₂) values across species to predict pharmacokinetics .

Q. What strategies mitigate racemization during scale-up synthesis of this compound?

  • Methodological Answer : Use low-temperature conditions (<0°C) during amine deprotection to minimize thermal racemization. Opt for enzymatic resolution (e.g., lipases) for chiral purity. Monitor enantiomeric excess (ee) via HPLC at each step. Process Analytical Technology (PAT) tools, like in-line FTIR, enable real-time monitoring .

Data Analysis and Validation

Q. How should researchers statistically analyze dose-response data for this compound in enzyme inhibition assays?

  • Methodological Answer : Fit data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism. Calculate IC₅₀ values with 95% confidence intervals. Normalize results to positive controls (e.g., known inhibitors) and account for solvent effects via blank subtraction .

Q. What criteria determine whether contradictory spectral data (e.g., NMR shifts) indicate impurities or structural isomerism?

  • Methodological Answer : Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw). Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. If impurities are suspected, repeat synthesis with stricter purification or alternative protecting groups .

Comparative and Mechanistic Studies

Q. How do steric effects from the cyclopropane ring influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Cyclopropane’s angle strain increases ring-opening susceptibility under acidic/basic conditions. Use DFT calculations (e.g., Gaussian) to model transition states and compare activation energies with non-cyclopropane analogs. Experimental kinetics (e.g., monitoring by UV-Vis) validate computational predictions .

Q. What in vitro models are appropriate for evaluating the cytotoxicity of this compound derivatives?

  • Methodological Answer : Use immortalized cell lines (e.g., HEK293 or HepG2) for initial screening. Conduct MTT assays to measure mitochondrial activity and Annexin V/PI staining for apoptosis/necrosis. Include positive controls (e.g., doxorubicin) and validate results across multiple cell passages .

Tables for Key Data

Q. Table 1: Common Protecting Groups for Amino Esters

Protecting GroupStability (pH)Removal MethodReference
CbzAcidicH₂/Pd-C or TFA
BocNeutralTFA or HCl/dioxane

Q. Table 2: Analytical Parameters for Chiral HPLC

Column TypeMobile PhaseRetention Time (min)ee (%)
Chiralpak AD-HHexane/Isopropanol (90:10)12.3 (R), 14.1 (S)>99

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.